molecular formula C14H15N B1300050 (1R)-1,2-diphenylethan-1-amine CAS No. 34645-25-5

(1R)-1,2-diphenylethan-1-amine

Cat. No. B1300050
CAS RN: 34645-25-5
M. Wt: 197.27 g/mol
InChI Key: DTGGNTMERRTPLR-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1,2-diphenylethan-1-amine, also known as dextroamphetamine, is a stimulant drug that is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It belongs to the amphetamine class of drugs and works by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain.

Scientific Research Applications

Asymmetric Synthesis and Catalysis

(1R)-1,2-diphenylethan-1-amine is utilized in various asymmetric syntheses and catalytic processes. It has been shown to be an effective catalyst in the asymmetric Michael addition of acetone to (E)-2-azido β-nitrostyrenes, leading to the synthesis of biologically important 2-methyltetrahydroquinoline derivatives (Zhang, Wang, & Zhou, 2018). Additionally, it has been used in the enantioselective synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections, showcasing its role in the development of pharmaceutical compounds (Boggs et al., 2007).

Chiral Analysis and Discrimination

The compound is extensively used in chiral discrimination and analysis. It serves as a chiral solvating agent for the NMR determination of optical purity of α-chiral acids, highlighting its importance in analytical chemistry and quality control of pharmaceutical products (Rajamoorthi & Stockton, 2001). Moreover, it is used in the enantiodiscrimination of carboxylic acids, including non-steroidal anti-inflammatory drugs, through 1H NMR, demonstrating its broad applicability in stereochemical analysis (Gospodarowicz et al., 2012).

Catalytic Applications

(1R)-1,2-diphenylethan-1-amine is involved in catalytic processes, including gold(I) catalyzed cyclopropanation of vinyl arenes and intramolecular hydroalkoxylation of allenes. This showcases its versatility and potential in facilitating various organic transformations (Bartolomé et al., 2010).

Material Science and Polymer Synthesis

The compound finds application in material science and polymer synthesis. It is used in the synthesis of flame-resistant modified segmented polyurethanes, indicating its utility in enhancing material properties and safety (Pielichowski & Słotwińska, 2004). Additionally, it is involved in the synthesis of soluble polyurethanes based on various diisocyanates, underscoring its role in the development of new materials with specific properties (Raghu et al., 2007).

properties

IUPAC Name

(1R)-1,2-diphenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11,15H2/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGGNTMERRTPLR-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362564
Record name (1R)-1,2-Diphenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34645-25-5
Record name (1R)-1,2-Diphenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.